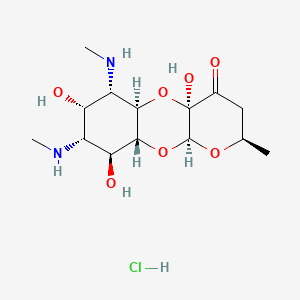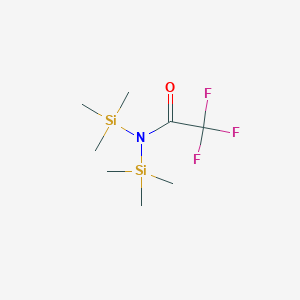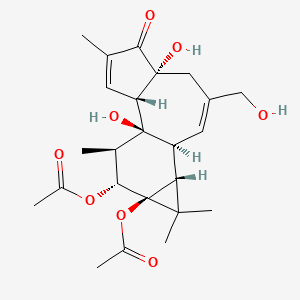
Fluroxeno
Descripción general
Descripción
Fluroxene, also known as 2,2,2-trifluoroethyl vinyl ether, is a volatile, inhalational anesthetic. It was synthesized in 1951 and introduced for clinical use in 1954. it was voluntarily withdrawn from the market in 1974 due to its potential flammability and accumulating evidence of organ toxicity . Despite its withdrawal, fluroxene played a significant role in the development of modern anesthetics.
Aplicaciones Científicas De Investigación
Fluroxene has been extensively studied for its applications in various fields:
Mecanismo De Acción
Target of Action
Fluroxene, also known as 2,2,2-trifluoroethyl vinyl ether, is a volatile, inhalational anesthetic . The primary target of Fluroxene is the central nervous system (CNS), where it induces a state of general anesthesia .
Mode of Action
Like other inhalational anesthetics, it is believed to interact with multiple targets in the cns, including gaba receptors, glutamate receptors, and ion channels . These interactions lead to a decrease in neuronal activity, resulting in loss of consciousness and pain sensation .
Biochemical Pathways
It is known that inhalational anesthetics generally disrupt normal neuronal signaling by altering the function of various neurotransmitter systems, including the gabaergic, glutamatergic, and cholinergic systems .
Pharmacokinetics
Fluroxene is metabolized to 2,2,2-trifluoroethanol, a compound responsible for some of the toxicity seen with Fluroxene use
Result of Action
The primary result of Fluroxene’s action is the induction of general anesthesia, characterized by loss of consciousness and insensitivity to pain . It was voluntarily withdrawn from the market in 1974 due to its potential flammability and accumulating evidence that it could cause organ toxicity .
Análisis Bioquímico
Biochemical Properties
Fluroxene plays a significant role in biochemical reactions primarily as an anesthetic. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the GABAA receptor, where Fluroxene acts as a positive allosteric modulator . This interaction enhances the inhibitory effects of GABA, leading to sedation and anesthesia. Additionally, Fluroxene is metabolized to 2,2,2-trifluoroethanol, which contributes to its toxicity .
Cellular Effects
Fluroxene affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Fluroxene’s interaction with the GABAA receptor affects neuronal signaling, leading to sedation . Moreover, its metabolite, 2,2,2-trifluoroethanol, can cause cellular toxicity, impacting liver and kidney cells .
Molecular Mechanism
At the molecular level, Fluroxene exerts its effects through binding interactions with biomolecules. It binds to the GABAA receptor, enhancing the receptor’s response to GABA and leading to increased inhibitory neurotransmission . This mechanism is responsible for its anesthetic properties. Additionally, Fluroxene’s metabolism to 2,2,2-trifluoroethanol involves enzyme-mediated processes, which can lead to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fluroxene change over time. Its stability and degradation are influenced by factors such as temperature and exposure duration . Studies have shown that Fluroxene’s blood-gas and cerebrospinal fluid-gas partition coefficients are affected by temperature, which can impact its anesthetic efficacy and toxicity . Long-term exposure to Fluroxene can lead to persistent cellular toxicity, particularly in liver and kidney cells .
Dosage Effects in Animal Models
The effects of Fluroxene vary with different dosages in animal models. At low doses, Fluroxene acts as an effective anesthetic, but at higher doses, it can cause significant toxicity . Studies have shown that high doses of Fluroxene can lead to liver and kidney damage, as well as neurological effects . These toxic effects are primarily due to the accumulation of its metabolite, 2,2,2-trifluoroethanol .
Metabolic Pathways
Fluroxene is metabolized primarily in the liver, where it is converted to 2,2,2-trifluoroethanol . This metabolic pathway involves enzymes such as cytochrome P450, which play a crucial role in the biotransformation of Fluroxene . The metabolite, 2,2,2-trifluoroethanol, is responsible for some of the toxic effects observed with Fluroxene use .
Transport and Distribution
Fluroxene is transported and distributed within cells and tissues through passive diffusion due to its volatile nature . It can cross cell membranes easily and accumulate in lipid-rich tissues such as the brain and liver . The distribution of Fluroxene is influenced by its blood-gas partition coefficient, which determines its solubility in blood and tissues .
Subcellular Localization
Fluroxene’s subcellular localization is primarily in the cell membrane and cytoplasm . Its interaction with the GABAA receptor occurs at the cell membrane, where it modulates receptor activity . Additionally, Fluroxene can localize to the endoplasmic reticulum, where it undergoes metabolism to 2,2,2-trifluoroethanol . This localization is crucial for its anesthetic and toxic effects.
Métodos De Preparación
Fluroxene can be synthesized through various methods. One common synthetic route involves the reaction of trifluoroethanol with acetylene in the presence of a base. The reaction conditions typically include a temperature range of 0-50°C and a pressure of 1-5 atm . Industrial production methods often involve the use of vertical-tube type reactors, where a perfluoro-linear chain or branched chain acyl fluoride compound, trifluoroethylene sulfuric ester, and anhydrous hydrogen fluoride are mixed and passed through the reactor filled with a catalyst .
Análisis De Reacciones Químicas
Fluroxene undergoes several types of chemical reactions, including:
Oxidation: Fluroxene can be oxidized to form trifluoroethanol and acetaldehyde.
Polymerization: In the presence of light, fluroxene may polymerize, leading to the formation of various polymeric products.
Decomposition: Fluroxene can decompose into trifluoroethanol and acetaldehyde, especially in the presence of light.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and catalysts such as palladium on carbon. The major products formed from these reactions are trifluoroethanol and acetaldehyde .
Comparación Con Compuestos Similares
Fluroxene is often compared with other inhalational anesthetics such as halothane, methoxyflurane, and sevoflurane. Here are some key points of comparison:
Halothane: Like fluroxene, halothane is a volatile anesthetic but has a higher potency and lower flammability.
Methoxyflurane: Methoxyflurane has a longer duration of action compared to fluroxene and is less flammable.
Fluroxene’s uniqueness lies in its rapid onset and short duration of action, making it suitable for short surgical procedures. its potential for flammability and organ toxicity has limited its use compared to other anesthetics .
Propiedades
IUPAC Name |
2-ethenoxy-1,1,1-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c1-2-8-3-4(5,6)7/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEGDLSLRSOURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3CH2OCH=CH2, C4H5F3O | |
| Record name | FLUOROXENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059957 | |
| Record name | (2,2,2-Trifluoroethoxy)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Volatile Liquid. Bp: 43 °C. Density: 1.14 g cm-3. Formerly used as an inhalation anesthetic., Liquid. (inhalation anesthetic); Note: A gas above 109 degrees F; [NIOSH] | |
| Record name | FLUOROXENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fluroxene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/204 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
109 °F at 760 mmHg (NIOSH, 2023) | |
| Record name | FLUOROXENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.14 (NIOSH, 2023) - Denser than water; will sink | |
| Record name | FLUOROXENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
286 mmHg (NIOSH, 2023), 286.0 [mmHg] | |
| Record name | FLUOROXENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fluroxene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/204 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
406-90-6 | |
| Record name | FLUOROXENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fluroxene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluroxene [USAN:INN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUROXENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethene, (2,2,2-trifluoroethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2,2,2-Trifluoroethoxy)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluroxene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUROXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO7JHA3G03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ether, 2,2,2-trifluoroethyl vinyl | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/KO40D990.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Fluroxene?
A1: While the precise mechanism of action of Fluroxene, like many general anesthetics, remains incompletely understood, research suggests it exerts its anesthetic effects by depressing the central nervous system. [] This depression affects various physiological functions, including consciousness, pain perception, and motor responses. []
Q2: How does Fluroxene affect sympathetic nervous system activity?
A2: Research indicates that Fluroxene can cause central sympathetic nervous excitation. [] It achieves this by depressing medullary depressor neurons, ultimately leading to increased sympathetic outflow. []
Q3: What is the impact of Fluroxene on respiration?
A3: Fluroxene acts as a respiratory depressant. Studies show that as the anesthetic depth increases, the ventilatory response to CO2 progressively decreases. [] At deep levels of anesthesia, Fluroxene can even lead to apnea. []
Q4: How does Fluroxene affect uterine activity?
A4: Research shows that higher concentrations of Fluroxene can decrease uterine blood flow and maternal blood pressure. [] In postpartum women, varying concentrations of Fluroxene did not significantly alter uterine pressure, but responsiveness to oxytocin remained intact. []
Q5: What are the key metabolic pathways of Fluroxene in different species?
A5: Fluroxene undergoes biotransformation in the liver, primarily via cytochrome P450 enzymes. [, , , , , ] A significant metabolic pathway involves the oxidation of the trifluoroethyl moiety to trifluoroethanol (TFE) and trifluoroacetic acid (TFAA). [, , ] The ratio of these metabolites varies among species, influencing the anesthetic's toxicity. [, ] Notably, humans predominantly excrete TFAA, making them less susceptible to Fluroxene toxicity compared to species that primarily produce TFE, such as rodents. [, , ]
Q6: What is the role of trifluoroethanol in Fluroxene toxicity?
A6: Trifluoroethanol (TFE), a metabolite of Fluroxene, is considered a significant contributor to the anesthetic's toxicity in certain species. [, , ] Studies in dogs showed that administration of TFE mimicked the toxicity observed with Fluroxene anesthesia, suggesting a causal relationship. [] The extent of glutathione depletion in different species following Fluroxene exposure also correlates with its toxicity, further implicating TFE in the process. []
Q7: How does phenobarbital pretreatment affect Fluroxene toxicity?
A7: Pretreatment with phenobarbital, a drug known to induce cytochrome P450 enzymes, exacerbates Fluroxene toxicity. [, ] This heightened toxicity is linked to increased production of toxic metabolites, particularly TFE, due to the induced enzymatic activity. [, ]
Q8: What is the significance of glutathione depletion in Fluroxene toxicity?
A8: Fluroxene anesthesia, particularly after phenobarbital pretreatment, can lead to significant depletion of glutathione, an important antioxidant, in various organs, including the liver, lung, and kidney. [] This depletion likely contributes to Fluroxene's toxicity by compromising cellular defenses against oxidative stress. []
Q9: How does Fluroxene compare to other anesthetic agents in terms of potency?
A9: Fluroxene is considered less potent than halothane. [, ] This is reflected in the minimum alveolar concentration (MAC) required to prevent movement in response to surgical stimulation, with Fluroxene requiring higher concentrations compared to halothane. [, ]
Q10: What are the potential implications of using epinephrine during Fluroxene anesthesia?
A10: While some studies have raised concerns about the combined use of epinephrine and Fluroxene potentially leading to cardiac arrhythmias, [] other research suggests that the combination can be safe under controlled conditions. []
Q11: What is the impact of Fluroxene on intracranial pressure?
A11: Fluroxene can potentially increase intracranial pressure, particularly in patients with pre-existing intracranial space-occupying lesions. [] This effect can be mitigated by maintaining hypocapnia (low PaCO2) through hyperventilation. []
Q12: How can Caenorhabditis elegans be used as a model organism to study Fluroxene's effects?
A12: Caenorhabditis elegans (C.e.), a nematode with a well-defined nervous system and easily manipulated genetics, serves as a valuable model for studying anesthetic mechanisms. [] Researchers have established methods to assess anesthetic potency and explore the influence of genetic mutations on anesthetic susceptibility using C.e. [] This model holds promise for uncovering the genetic basis of anesthetic action and individual variability in response to anesthetics like Fluroxene.
Q13: What are the implications of the relationship between Fluroxene's lipid solubility and its effects on mitochondrial respiration?
A13: Studies on isolated rat liver mitochondria revealed that Fluroxene, like other volatile anesthetics, inhibits mitochondrial respiration in a dose-dependent manner. [] This inhibition appears to be correlated with the anesthetic's lipid solubility, suggesting a potential link between the agent's physicochemical properties and its effects on cellular function. [] Further research is needed to elucidate the exact mechanisms underlying this relationship.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl N-[4-[[(2R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B1200265.png)







![2-[5-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1200279.png)
